Bimiralisib hydrochloride
Overview
Description
Bimiralisib hydrochloride is an orally available, potent, and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound is known for its ability to cross the blood-brain barrier, making it a promising candidate for treating various cancers, including those affecting the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bimiralisib hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The key steps include:
Formation of the Core Structure: The core structure is typically synthesized through a series of condensation reactions involving pyridine and triazine derivatives.
Functionalization: The core structure is then functionalized by introducing morpholine and trifluoromethyl groups through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bimiralisib hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazine ring, resulting in the formation of partially reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, partially reduced triazine derivatives, and various substituted analogs .
Scientific Research Applications
Bimiralisib hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Bimiralisib hydrochloride exerts its effects by inhibiting both PI3K and mTOR kinases. The inhibition of these kinases disrupts the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. By blocking this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells. The compound targets multiple isoforms of PI3K and mTOR, making it effective against a broad range of cancers .
Comparison with Similar Compounds
Similar Compounds
Buparlisib: Another PI3K inhibitor with similar potency but lacks the ability to cross the blood-brain barrier.
Gedatolisib: A dual PI3K/mTOR inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
This compound stands out due to its balanced inhibition of both PI3K and mTOR, its ability to cross the blood-brain barrier, and its broad-spectrum anti-cancer activity. These features make it a versatile and promising candidate for cancer therapy .
Properties
IUPAC Name |
5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O2.ClH/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27;/h9-10H,1-8H2,(H2,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBNQGZQKUMKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820902-72-4 | |
Record name | Bimiralisib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820902724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIMIRALISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TX74TFO41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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